(2E,6E)-ethyl 8-(benzyloxy)-2,6-dimethylocta-2,6-dienoate
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Overview
Description
(2E,6E)-ethyl 8-(benzyloxy)-2,6-dimethylocta-2,6-dienoate is an organic compound with the molecular formula C19H26O3 It is characterized by its unique structure, which includes a benzyloxy group and two double bonds in the octadienoate chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E,6E)-ethyl 8-(benzyloxy)-2,6-dimethylocta-2,6-dienoate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of a catalyst. The reaction conditions often include the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid, and the reaction is carried out under reflux to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction parameters and can lead to higher yields and purity. Additionally, the use of solid acid catalysts in a packed bed reactor can enhance the efficiency of the esterification process.
Chemical Reactions Analysis
Types of Reactions
(2E,6E)-ethyl 8-(benzyloxy)-2,6-dimethylocta-2,6-dienoate undergoes various types of chemical reactions, including:
Oxidation: The double bonds in the octadienoate chain can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are commonly used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Epoxides or diols.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (2E,6E)-ethyl 8-(benzyloxy)-2,6-dimethylocta-2,6-dienoate is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme-catalyzed reactions involving ester hydrolysis or oxidation. It serves as a model substrate for investigating the mechanisms of these enzymatic processes.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential pharmacological activities. These derivatives may exhibit anti-inflammatory, antimicrobial, or anticancer properties.
Industry
In the industrial sector, this compound can be used in the formulation of specialty chemicals, such as fragrances or flavoring agents, due to its unique structural features.
Mechanism of Action
The mechanism of action of (2E,6E)-ethyl 8-(benzyloxy)-2,6-dimethylocta-2,6-dienoate depends on its specific application. For example, in enzymatic reactions, the ester group is hydrolyzed by esterases, leading to the formation of the corresponding alcohol and carboxylic acid. The benzyloxy group can also undergo metabolic transformations, leading to various metabolites that may exert biological effects.
Comparison with Similar Compounds
Similar Compounds
(2E,6E)-8-Benzyloxy-3,7-dimethyl-2,6-octadienyl chloride: Similar structure but with a chloride group instead of an ester.
Ethyl (2E,6E)-8-(benzyloxy)-6-methyl-2-[(trimethylsilyl)methyl]-2,6-octadienoate: Contains a trimethylsilyl group, which alters its reactivity and applications.
Uniqueness
(2E,6E)-ethyl 8-(benzyloxy)-2,6-dimethylocta-2,6-dienoate is unique due to its combination of a benzyloxy group and two double bonds in the octadienoate chain. This structure imparts distinct chemical properties and reactivity, making it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
ethyl (2E,6E)-2,6-dimethyl-8-phenylmethoxyocta-2,6-dienoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26O3/c1-4-22-19(20)17(3)10-8-9-16(2)13-14-21-15-18-11-6-5-7-12-18/h5-7,10-13H,4,8-9,14-15H2,1-3H3/b16-13+,17-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPSDXQYDNNXLFD-DQKQXWASSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CCCC(=CCOCC1=CC=CC=C1)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/CC/C(=C/COCC1=CC=CC=C1)/C)/C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26O3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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